Bienvenue dans la boutique en ligne BenchChem!

Histatin 5

antifungal susceptibility antimicrobial peptides Candida albicans

Histatin 5 (Hst is a naturally occurring, 24-amino-acid, histidine-rich cationic antimicrobial peptide derived from proteolytic processing of Histatin 3 in human saliva. It is the most potent antifungal member of the histatin family, with an LC50 of 1.8–2.0 µM against Candida albicans blastoconidia , and additionally inhibits host matrix metalloproteinases MMP-2 and MMP-9 with IC50 values of 0.57 and 0.25 µM, respectively.

Molecular Formula C₁₃₃H₁₉₅N₅₁O₃₃
Molecular Weight 3036.3 g/mol
CAS No. 115966-68-2
Cat. No. B549894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistatin 5
CAS115966-68-2
Molecular FormulaC₁₃₃H₁₉₅N₅₁O₃₃
Molecular Weight3036.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CN=CN5)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC7=CN=CN7)C(=O)NC(CO)C(=O)NC(CC8=CN=CN8)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C133H195N51O33/c1-71(164-120(206)96(46-76-54-146-65-158-76)181-128(214)103(62-185)183-110(196)84(138)52-108(193)194)109(195)167-86(18-5-9-35-134)113(199)172-91(24-15-41-154-133(143)144)118(204)178-99(49-79-57-149-68-161-79)125(211)176-95(45-75-53-145-64-157-75)112(198)156-60-105(189)165-93(43-73-25-29-82(187)30-26-73)121(207)173-87(19-6-10-36-135)114(200)171-90(23-14-40-153-132(141)142)115(201)169-88(20-7-11-37-136)116(202)175-94(42-72-16-3-2-4-17-72)122(208)179-97(47-77-55-147-66-159-77)124(210)174-92(33-34-107(191)192)119(205)170-89(21-8-12-38-137)117(203)177-100(50-80-58-150-69-162-80)126(212)180-101(51-81-59-151-70-163-81)127(213)184-104(63-186)129(215)182-98(48-78-56-148-67-160-78)123(209)168-85(22-13-39-152-131(139)140)111(197)155-61-106(190)166-102(130(216)217)44-74-27-31-83(188)32-28-74/h2-4,16-17,25-32,53-59,64-71,84-104,185-188H,5-15,18-24,33-52,60-63,134-138H2,1H3,(H,145,157)(H,146,158)(H,147,159)(H,148,160)(H,149,161)(H,150,162)(H,151,163)(H,155,197)(H,156,198)(H,164,206)(H,165,189)(H,166,190)(H,167,195)(H,168,209)(H,169,201)(H,170,205)(H,171,200)(H,172,199)(H,173,207)(H,174,210)(H,175,202)(H,176,211)(H,177,203)(H,178,204)(H,179,208)(H,180,212)(H,181,214)(H,182,215)(H,183,196)(H,184,213)(H,191,192)(H,193,194)(H,216,217)(H4,139,140,152)(H4,141,142,153)(H4,143,144,154)/t71-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-/m0/s1
InChIKeyKSXBMTJGDUPBBN-VPKNIDFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Histatin 5 (CAS 115966-68-2): A 24-Residue Salivary Antifungal Peptide with Dual Host-Enzyme Inhibitory Activity – Procurement-Relevant Identity Profile


Histatin 5 (Hst 5) is a naturally occurring, 24-amino-acid, histidine-rich cationic antimicrobial peptide derived from proteolytic processing of Histatin 3 in human saliva [1]. It is the most potent antifungal member of the histatin family, with an LC50 of 1.8–2.0 µM against Candida albicans blastoconidia [2][3], and additionally inhibits host matrix metalloproteinases MMP-2 and MMP-9 with IC50 values of 0.57 and 0.25 µM, respectively [4]. Its dual antifungal and host-protease inhibitory profile, combined with a distinct, mitochondrially targeted mechanism of action, distinguishes it from both broader-spectrum antimicrobial peptides and conventional azole antifungals.

Why Histatin 5 Cannot Be Replaced by Generic Histatin Family Members or Fragment Analogues: Functional Divergence Demands Compound-Specific Procurement


Despite sharing sequence homology with Histatin 1 (38 aa), Histatin 3 (32 aa), and the clinical-stage fragment P-113 (12 aa), Histatin 5 exhibits quantitatively distinct antifungal potency, metal-binding pharmacology, and dual host-enzyme inhibitory activity that are not transferable to these analogs. LC50 values against C. albicans differ by over 3-fold across the family (Hst 1: 6.3 µM, Hst 3: 4.2 µM, Hst 5: 2.0 µM), and critical functional domains—such as the MMP-9 inhibitory domain (residues 9–22) and the wound-healing SHRGY pentapeptide—are either absent or truncated in shorter fragments [1][2]. Furthermore, P-113 loses candidacidal activity under physiological salt concentrations (≥150 mM NaCl) that native Hst 5 tolerates, and engineered variants such as K11R-K17R Hst 5 demonstrate proteolytic stability gains in the presence of Candida-secreted aspartyl proteases that P-113 cannot match [3][4]. Substituting any generic histatin or fragment for Histatin 5 in a research or development workflow therefore introduces quantitative deviations in potency, spectrum, and stability that undermine experimental reproducibility and translational validity.

Histatin 5 (CAS 115966-68-2) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


Antifungal Potency Against Candida albicans Blastoconidia: Histatin 5 vs. Histatin 1 and Histatin 3

Histatin 5 demonstrates the highest candidacidal potency among the three major salivary histatins. In direct comparative killing assays against C. albicans blastoconidia, Histatin 5 achieved an LC50 of 2.0 µM, compared to 4.2 µM for Histatin 3 and 6.3 µM for Histatin 1, representing a 3.15-fold potency advantage over Histatin 1 [1]. An independent study corroborated the superiority of Histatin 5, reporting an LC50 of 1.8 µM against C. albicans CAI-4 [2]. In candidacidal assays evaluating killing of blastoconidia and germinated cells, Histatin 5 was the most active, followed by Histatin 3, with Histatin 1 showing the lowest activity; the rank order was consistent across both log-phase and stationary-phase cells [3].

antifungal susceptibility antimicrobial peptides Candida albicans

MMP-9 and MMP-2 Inhibitory Activity: Full-Length Histatin 5 vs. Truncated Fragments – Domain-Specific Potency

Histatin 5 inhibits host matrix metalloproteinases MMP-2 and MMP-9 with IC50 values of 0.57 µM and 0.25 µM, respectively, using biotinylated gelatin as substrate [1]. Domain mapping revealed that the inhibitory activity is entirely localized to residues 9–22; a synthetic peptide comprising residues 9–22 showed identical activity to full-length Histatin 5 against MMP-9, whereas peptides comprising residues 1–14 or 4–15 exhibited dramatically higher IC50 values of 21.4 µM and 20.5 µM, respectively—an approximately 85-fold loss in potency [1]. This demonstrates that MMP-9 inhibition is not a generic property of histatin-derived fragments but requires the specific 9–22 domain preserved intact only in full-length Histatin 5 and select C-terminal constructs.

MMP inhibition periodontal disease host protease

Candidacidal Activity Against Azole-Resistant Strains: Histatin 5 vs. Fluconazole – Mechanism-Driven Escape from Cross-Resistance

Histatin 5 kills both azole-sensitive and azole-resistant Candida albicans strains with equal efficacy, a property that conventional azole antifungals such as fluconazole cannot match. A study by Tsai and Bobek demonstrated that Histatin 5 (designated Hsn-5) exerts equipotent candidacidal activity against fluconazole-sensitive and fluconazole-resistant C. albicans isolates, as well as against Candida glabrata strains [1]. By contrast, fluconazole at concentrations up to 200 µM achieved only ~20% inhibition of biofilm-associated C. albicans and ~30% inhibition of C. glabrata biofilms [2]. The distinct mode of action of Histatin 5—involving cell wall binding to Ssa1/2p, intracellular translocation, and mitochondrial targeting with reactive oxygen species generation—bypasses the ergosterol biosynthesis pathway targeted by azoles, thereby circumventing azole cross-resistance [1][3].

azole resistance drug-resistant Candida antifungal mechanism

Proteolytic Stability and Antibiofilm Activity: Engineered K11R-K17R Histatin 5 Variant vs. Wild-Type Histatin 5 in the Presence of Candida Secreted Aspartyl Proteases

Candida albicans secretes aspartyl proteases (Saps) that cleave and inactivate wild-type Histatin 5, limiting its antifungal efficacy in biofilm contexts. The engineered variant K11R-K17R Hst 5, incorporating two lysine-to-arginine substitutions at positions 11 and 17, demonstrated significantly improved antifungal activity and resistance to Sap-mediated degradation compared to wild-type Hst 5 against both planktonic and biofilm C. albicans [1]. In pre-formed biofilm viability reduction assays and biofilm formation inhibition assays, K11R-K17R outperformed wild-type Hst 5. Furthermore, polyelectrolyte multilayer surface coatings functionalized with K11R-K17R reduced C. albicans biofilm formation more effectively than wild-type Hst 5-functionalized coatings [1]. In a separate study, the K17L single-substitution variant showed substantially increased stability and antifungal activity in the presence of Saps compared to wild-type Hst 5, while K11L and K13L variants were more susceptible to proteolysis by Sap1, Sap2, Sap3, and Sap9 [2].

biofilm inhibition proteolytic stability peptide engineering

Wound Healing Domain Mapping: Histatin 5 SHRGY Pentapeptide vs. Scrambled and Truncated Controls – Sequence-Specific Epithelial Migration Activity

Histatin 5 promotes epithelial cell migration and wound closure through its C-terminal SHRGY domain in a sequence-specific manner. In vitro scratch assays using human corneal epithelial (HCE) cells, truncated Histatin 5 constructs lacking the SHRGY sequence (e.g., Hst 5[1–5], Hst 5[1–14], Hst 5[1–19], Hst 5[1–21], Hst 5[1–22], Hst 5[1–23]) showed no significant increase in wound closure rates compared to untreated controls, whereas full-length Hst 5 and constructs containing intact SHRGY (Hst 5, Hst 5[5–24], SP2, SHRGY) significantly increased scratch closure rates at 80 µM [1]. Scrambled pentapeptides (SP3, SP4) and a random pentapeptide with similar molecular weight and charge (SP5) failed to improve wound closure, confirming sequence specificity [1]. In a standardized murine corneal injury model, topical application of Hst 5 or the SHRGY peptide at 80 µM significantly increased wound healing rates compared with scrambled peptide controls [1]. Notably, the pro-wound-healing function of Histatin 5 was considered a specialization of Histatin 1; this study directly demonstrated that Histatin 5 possesses robust, independent wound-healing properties attributable solely to its unique C-terminal SHRGY motif [1].

wound healing epithelial migration corneal epithelium

Antifungal Spectrum and Non-albicans Candida Killing: Histatin 5 Demonstrates Broad Anti-Candida Activity with One Notable Exception

Histatin 5 exhibits broad fungicidal activity against clinically relevant non-albicans Candida species but displays a stark species-specific exception critical for experimental design. At 50 µM, Histatin 5 killed more than 95% of Candida tropicalis and Candida guilliermondii isolates, and more than 90% of Candida parapsilosis and Candida krusei isolates from oral clinical specimens [1]. However, Histatin 5 is remarkably ineffective against Candida glabrata, with IC50 values exceeding 100 µg/mL (compared to 10–20 µg/mL for most other Candida spp.) [2]. This species-selectivity profile differs from broad-spectrum antifungal peptides such as LL-37, which kills C. glabrata more effectively but lacks the same level of host-protease inhibitory activity [3]. In vitro MIC testing further confirms that Histatin 5 inhibits growth of C. albicans, C. kefyr, C. krusei, and C. parapsilosis with MIC50 values of 10–20 µg/mL, and also shows activity against Cryptococcus neoformans and Aspergillus fumigatus (MIC50 5–6 µg/mL) [2].

non-albicans Candida antifungal spectrum Candida glabrata

Histatin 5 (CAS 115966-68-2) Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Antifungal Susceptibility Testing and Drug-Resistance Research: Using Histatin 5 as a Mechanism-Distinct Positive Control Against Azole-Resistant Candida

Histatin 5 is the preferred positive control compound for antifungal susceptibility screening programs targeting azole-resistant Candida albicans. Unlike fluconazole, which loses >80% efficacy against biofilm-associated C. albicans at 100 µM, Histatin 5 retains equipotent candidacidal activity against both azole-sensitive and azole-resistant strains due to its mitochondrial targeting mechanism [1][2]. Procurement of Histatin 5 for this application is indicated when the experimental objective requires a validated, mechanism-orthogonal comparator to benchmark novel antifungal candidates against drug-resistant isolates.

Periodontal Disease and Host Protease Research: MMP-2/MMP-9 Inhibition Requiring Full-Length Histatin 5 or Specific C-Terminal Domain

For studies of host matrix metalloproteinase inhibition in gingival crevicular fluid or periodontal inflammation models, only full-length Histatin 5 or the residue 9–22 fragment provides potent MMP-9 inhibition (IC50 = 0.25 µM). N-terminal fragments (1–14, 4–15) exhibit approximately 85-fold weaker inhibition (IC50 ~20–21 µM), making them unsuitable as alternatives [1]. Researchers must explicitly specify full-length Histatin 5 (CAS 115966-68-2) or the custom-synthesized 9–22 fragment, and not rely on generic 'histatin fragment' orders that may correspond to inactive N-terminal segments.

Biofilm-Associated Oral Candidiasis Model Development: Engineered Histatin 5 Variants (K11R-K17R) for Enhanced Proteolytic Stability

In biofilm models where Candida-secreted aspartyl proteases (Saps) limit the efficacy of wild-type Histatin 5, the K11R-K17R double-substitution variant provides significantly improved biofilm viability reduction and biofilm formation inhibition [1]. Polyelctertrolyte multilayer coatings functionalized with K11R-K17R further demonstrate surface-based biofilm prevention [1]. Procurement should prioritize this variant over wild-type Hst 5 when the experimental model involves prolonged incubation with C. albicans biofilms or requires sustained antifungal activity in Sap-rich microenvironments.

Corneal and Epithelial Wound Healing Research: Histatin 5 SHRGY Domain as a Sequence-Specific Pro-Migratory Tool Compound

Histatin 5 promotes epithelial cell migration and corneal wound healing exclusively through its C-terminal SHRGY pentapeptide domain [1]. Truncated Histatin 5 lacking this domain, scrambled SHRGY peptides, and random pentapeptides with matched molecular weight and charge are completely inactive in scratch closure assays [1]. For wound healing studies, procurement must specify full-length Histatin 5 or the SHRGY peptide, with explicit quality control confirmation of sequence integrity, as even single-residue truncations at the C-terminus abolish activity.

Quote Request

Request a Quote for Histatin 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.